N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide
Overview
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a methoxypyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the final coupling with the methoxypyridine carboxamide group. Common synthetic methods include:
Formation of Benzothiazole Ring: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the benzothiazole and piperidine intermediates with 2-methoxypyridine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyridine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Biological Studies: It is used in studies to understand the mechanisms of action of benzothiazole derivatives and their interactions with enzymes and receptors
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with DNA gyrase and topoisomerase, inhibiting bacterial DNA replication. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
Uniqueness
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a methoxypyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-methoxypyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-18-14(7-4-10-20-18)17(24)21-13-6-5-11-23(12-13)19-22-15-8-2-3-9-16(15)26-19/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDVYWZCLOCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCCN(C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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